

Application Notes and Protocols for AVE 0991 Sodium Salt Intraperitoneal Injection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B10800321

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intraperitoneal (i.p.) injection protocols for **AVE 0991 sodium salt**, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor. The information is curated for professionals in research and drug development.

AVE 0991 is recognized for its potential therapeutic applications in cardiovascular diseases, inflammation, and metabolic disorders.[1][2][3] It mimics the beneficial effects of Ang-(1-7) by activating the Mas receptor, which often counteracts the effects of Angiotensin II.[2][3] Unlike the native peptide, AVE 0991 has a longer half-life, making it a valuable tool for in vivo studies.[2][4]

Data Presentation: Intraperitoneal Injection Parameters

The following table summarizes the quantitative data from various studies that have utilized intraperitoneal administration of AVE 0991.

Animal Model	Dosage(s)	Vehicle Solution	Administration Frequency & Duration	Research Area	Reference
Mice	0.5, 1, 10, 20, 30, and 40 mg/kg	0.9% Saline	Daily i.p. injections	Colitis	[2]
Mice	1 and 20 mg/kg	Not specified	Single i.p. injection on day 1, or two i.p. injections on days 1 and 3	Colitis	[2]
Mice	20 and 40 mg/kg	Not specified	Single i.p. injection on day 5, or daily from days 5-7	Colitis	[2]
Mice	0.58 nmol/g	10 μ M KOH	Co-administered with an intraperitoneal water load	Diuresis	[5] [6] [7] [8]
Rats	576 μ g/kg/day	Not specified	Daily i.p. for two weeks, starting eight weeks after diabetes induction	Diabetic Endothelial Dysfunction	[9]
Rats	400 IU of heparin (pre-decapitation)	Not specified	Single i.p. injection 10-15 min before sacrifice	Cardiovascular (Heart Dissection)	[10] [11]

Rats	75 mg/kg ketamine, 2.5 mg/kg acepromazin e, 10 mg/kg anased	Not specified	Single i.p. injection for anesthesia	Anesthesia for Blood Pressure Measurement	[12]
------	--	---------------	--	--	------

Experimental Protocols

Protocol 1: Evaluation of AVE 0991 in a Mouse Model of Colitis[2]

This protocol describes the prophylactic and therapeutic administration of AVE 0991 in a dextran sulfate sodium (DSS)-induced colitis model in mice.

1. Materials:

- **AVE 0991 sodium salt** (e.g., Sigma-Aldrich, Cat # SML2719)
- 0.9% sterile saline
- Dextran sulfate sodium (DSS)
- Experimental mice

2. Preparation of AVE 0991 Solution:

- Dissolve AVE 0991 in 0.9% saline to a stock concentration of 10 mg/mL.
- Store the stock solution at -80°C.
- On each day of the experiment, prepare fresh dilutions of the required doses (0.5, 1, 10, 20, 30, and 40 mg/kg) from the stock solution.

3. Animal Model and Treatment:

- Induce colitis in mice using DSS in their drinking water.
- Prophylactic Regimen:
- Administer AVE 0991 or vehicle (saline) via intraperitoneal injection daily for 5 days, starting from the first day of DSS administration.
- The injection volume should be 500 µL per injection.
- Therapeutic Regimen:

- After colitis induction (e.g., on day 5), administer a single dose or daily doses of AVE 0991 or vehicle via intraperitoneal injection.

4. Outcome Measures:

- Monitor body weight, stool consistency, and presence of blood in the stool daily.
- At the end of the experiment, sacrifice the animals and collect colon tissue for measurement of colon length, thickness, and histological analysis.
- Perform molecular analyses on colon tissue to assess inflammatory markers, such as p38 MAPK and Akt activity.

Protocol 2: Assessment of Diuretic Effects in Mice[7][8]

This protocol details the procedure to evaluate the antidiuretic effect of AVE 0991 in conscious mice.

1. Materials:

- **AVE 0991 sodium salt**
- Vehicle (e.g., 10^{-2} mol/L KOH)
- Sterile water for injection
- Metabolic cages
- Experimental mice (e.g., C57BL/6)

2. Acclimatization:

- House mice individually in metabolic cages for acclimatization before the experiment.

3. Experimental Procedure:

- Induce water diuresis by administering an intraperitoneal injection of sterile water (0.05 mL/g of body weight).
- Co-administer AVE 0991 (e.g., 0.58 nmol/g) or vehicle in the same injection. The prefixed volume for drug administration is 0.01 mL/g of body weight.
- Collect urine over a defined period (e.g., 60 minutes).

4. Analysis:

- Measure the total urinary volume.

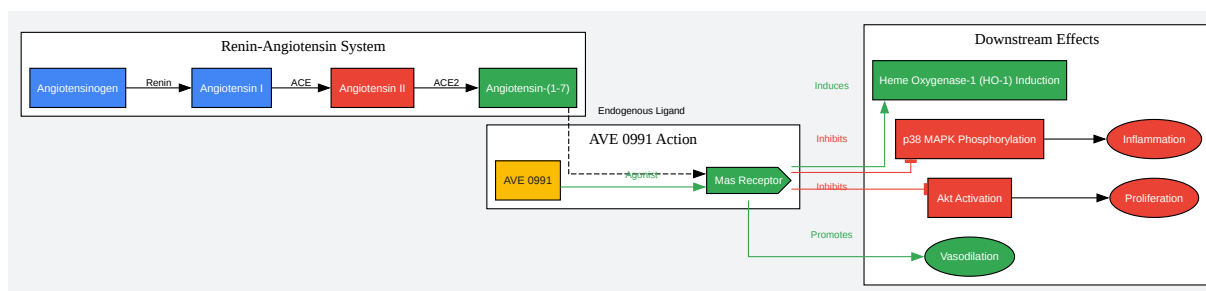
- Determine the urinary osmolality to assess water reabsorption.

Signaling Pathways and Visualizations

AVE 0991 primarily acts as an agonist for the Mas receptor, a key component of the protective arm of the Renin-Angiotensin System (RAS). Its binding to the Mas receptor initiates a cascade of intracellular signaling events that often counteract the pro-inflammatory and proliferative effects of the Angiotensin II/AT1 receptor axis.

AVE 0991 Signaling Pathway

The diagram below illustrates the signaling pathway initiated by AVE 0991. Activation of the Mas receptor can lead to the modulation of several downstream pathways, including the inhibition of p38 MAPK and Akt, which are involved in inflammation and cell proliferation.^{[1][2]} Furthermore, AVE 0991 has been shown to induce the expression of Heme Oxygenase-1 (HO-1), which has anti-inflammatory and antioxidant properties.^[1]

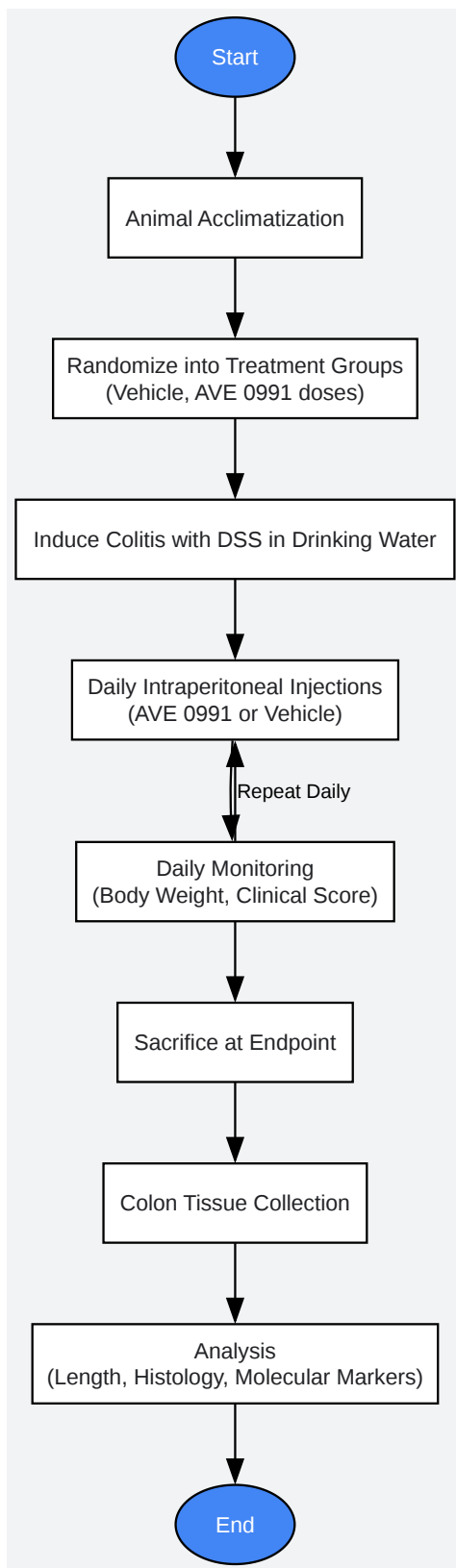


[Click to download full resolution via product page](#)

AVE 0991 signaling cascade via the Mas receptor.

Experimental Workflow: Colitis Model

The following diagram outlines the experimental workflow for investigating the effects of AVE 0991 in a DSS-induced colitis mouse model.



[Click to download full resolution via product page](#)

Workflow for the DSS-induced colitis experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38 MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AVE0991, a Nonpeptide Angiotensin 1-7 Receptor Agonist, Improves Glucose Metabolism in the Skeletal Muscle of Obese Zucker Rats: Possible Involvement of Prooxidant/Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Non-peptide Angiotensin-(1–7) Mimic AVE 0991 Attenuates Delayed Neurocognitive Recovery After Laparotomy by Reducing Neuroinflammation and Restoring Blood-Brain Barrier Integrity in Aged Rats [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Effect of Angiotensin 1-7 Peptide Agonist AVE 0991 on Diabetic Endothelial Dysfunction in an Experimental Animal Model: A Possible Tool to Treat Diabetic Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.cn [glpbio.cn]
- 11. AVE 0991 | TargetMol [targetmol.com]
- 12. ANGIOTENSIN-(1–7) SELECTIVELY INDUCES RELAXATION AND MODULATES ENDOTHELIUM-DEPENDENT DILATION IN MESENTERIC ARTERIES OF SALT-FED RATS - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols for AVE 0991 Sodium Salt Intraperitoneal Injection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800321#intraperitoneal-injection-protocol-for-ave-0991-sodium-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com